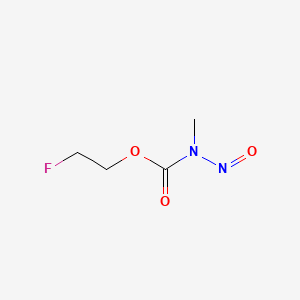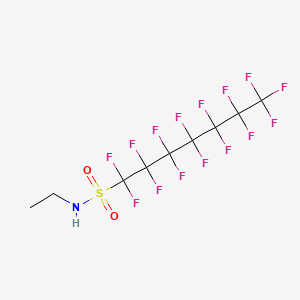
2-Fluoroethyl N-methyl-N-nitrosocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroethyl N-methyl-N-nitrosocarbamate is an organic compound that belongs to the class of nitrosocarbamates These compounds are characterized by the presence of a nitroso group (-N=O) attached to a carbamate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroethyl N-methyl-N-nitrosocarbamate typically involves the reaction of 2-fluoroethylamine with methyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment to ensure the stability of the nitroso group.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow system. This method enhances the efficiency and yield of the compound while minimizing the exposure to hazardous reagents .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include oxidized derivatives, amines, and substituted carbamates .
Applications De Recherche Scientifique
2-Fluoroethyl N-methyl-N-nitrosocarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitroso and carbamate functionalities.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mécanisme D'action
The mechanism of action of 2-Fluoroethyl N-methyl-N-nitrosocarbamate involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to the inhibition of critical biological processes. This compound is known to target enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
N-Methyl-N-nitrosourea: Another nitrosocarbamate with similar biological activity.
2-Chloroethyl N-methyl-N-nitrosocarbamate: A structurally related compound with a chloroethyl group instead of a fluoroethyl group.
Uniqueness: 2-Fluoroethyl N-methyl-N-nitrosocarbamate is unique due to the presence of the fluoroethyl group, which can influence its reactivity and biological activity. The fluoroethyl group can enhance the compound’s stability and its ability to penetrate biological membranes, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
63982-15-0 |
|---|---|
Formule moléculaire |
C4H7FN2O3 |
Poids moléculaire |
150.11 g/mol |
Nom IUPAC |
2-fluoroethyl N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C4H7FN2O3/c1-7(6-9)4(8)10-3-2-5/h2-3H2,1H3 |
Clé InChI |
XSUXEMCQFPVLQR-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)OCCF)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13415853.png)






![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415899.png)



